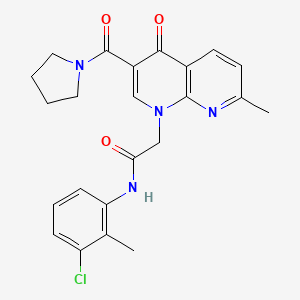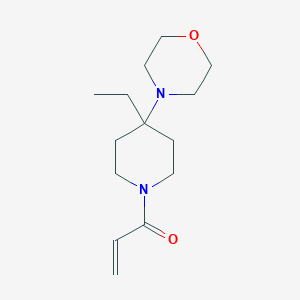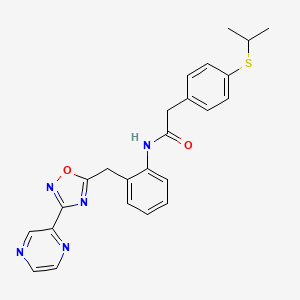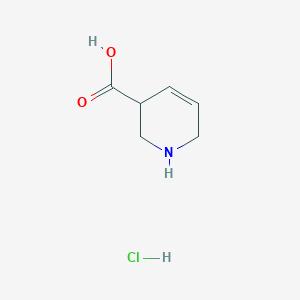
1,2,3,6-Tetrahydropyridine-3-carboxylic acid;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,6-Tetrahydropyridine-3-carboxylic acid hydrochloride is a heterocyclic compound . It is a building block that is useful in chemical synthesis . The compound has a molecular weight of 163.6 and its IUPAC name is 1,2,3,6-tetrahydropyridine-3-carboxylic acid hydrochloride .
Synthesis Analysis
The synthesis of 1,2,3,6-tetrahydropyridine derivatives has been achieved through various methods. One such method involves a palladium-catalyzed highly 6-endo-selective alkyl-Heck reaction of unactivated alkyl iodides . Another method involves acid-promoted condensations of N-[(Z)-3-iodoallyl]-aminoacetaldehydes and hydrazine hydrate followed by Pd-catalyzed asymmetric intramolecular hydrazone-type Heck reactions .Molecular Structure Analysis
The molecular structure of 1,2,3,6-Tetrahydropyridine-3-carboxylic acid hydrochloride can be represented by the InChI code: 1S/C6H9NO2.ClH/c8-6(9)5-2-1-3-7-4-5;/h1-2,5,7H,3-4H2,(H,8,9);1H . The compound has a molecular weight of 163.6 .Chemical Reactions Analysis
1,2,3,6-Tetrahydropyridine derivatives have been found to undergo various chemical reactions. For instance, they can undergo acid-promoted condensations followed by Pd-catalyzed asymmetric intramolecular hydrazone-type Heck reactions .Physical And Chemical Properties Analysis
The compound is a powder at room temperature . The compound is stored at room temperature and shipped at normal temperature .Applications De Recherche Scientifique
Synthesis and Chemical Transformations
1,2,3,6-Tetrahydropyridine-3-carboxylic acid derivatives are vital in the synthesis of complex organic compounds due to their interesting biological activities. Methods for synthesizing these derivatives include phosphine-catalyzed ring-forming reactions, ring-closing metathesis (RCM), and intramolecular 1,6-conjugate addition of 2,4-dienylamines. These methods offer pathways to generate cyclic compounds with potential for further functionalization and exploration of new biological activities (Kim et al., 2016).
Antimicrobial and Antimycobacterial Properties
Derivatives of tetrahydropyridine, including those related to 1,2,3,6-tetrahydropyridine-3-carboxylic acid, have been explored for their antimicrobial properties. Specific compounds have shown significant to moderate antibacterial activity and promising antifungal activity, suggesting their potential use in developing new antimicrobial agents (Shastri & Post, 2019).
Coordination Polymers and Metal-Organic Frameworks
The chemical structure of 1,2,3,6-tetrahydropyridine-3-carboxylic acid derivatives makes them suitable ligands for the synthesis of coordination polymers and metal-organic frameworks (MOFs). These materials have interesting crystal structures and photophysical properties, which are valuable for applications in luminescence, sensing, and catalysis. For example, lanthanide-based coordination polymers assembled from derivatives exhibit fascinating structural and luminescent properties (Sivakumar et al., 2011).
Catalysis and Organic Synthesis
Tetrahydropyridine-3-carboxylic acid derivatives have found applications in catalysis and organic synthesis, serving as intermediates or catalysts for the formation of complex organic molecules. The synthesis of such derivatives involves various catalytic methods that enable the formation of highly functionalized compounds, useful in the development of new pharmaceuticals and materials (Asadi et al., 2017).
Molecular Structures and Crystal Engineering
Research into the molecular structures and crystal engineering of tetrahydropyridine-3-carboxylic acid derivatives reveals insights into their supramolecular assembly and hydrogen-bonding motifs. These studies contribute to the understanding of molecular interactions and the design of materials with tailored properties (Long et al., 2014).
Mécanisme D'action
Safety and Hazards
The compound is classified under GHS07 and has a signal word of 'Warning’ . It has hazard statements H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and others .
Orientations Futures
Tetrahydropyridines (THPs), including 1,2,3,6-Tetrahydropyridine-3-carboxylic acid hydrochloride, have sparked notable interest as an auspicious heterocyclic moiety . They have been identified in both natural products and synthetic pharmaceutical agents . More innovative methods are being developed for the synthesis of substituted-tetrahydropyridine derivatives and their pharmacological activities are being determined . The use of structure-activity relationship (SAR) studies of newly reported THP derivatives will help shed light on the significance of utilizing THP-containing motifs as lead compounds in drug discovery and design .
Propriétés
IUPAC Name |
1,2,3,6-tetrahydropyridine-3-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2.ClH/c8-6(9)5-2-1-3-7-4-5;/h1-2,5,7H,3-4H2,(H,8,9);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHTVWEHDIUFISN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC(CN1)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(sec-butyl)-3-(1-((2-(methyl(phenyl)amino)-2-oxoethyl)thio)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)propanamide](/img/structure/B2761686.png)
![Tert-butyl 3-(methylsulfamoyl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate](/img/structure/B2761687.png)
![N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-(ethylsulfonyl)benzamide](/img/structure/B2761688.png)


![1-Phenyl-3-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)azetidin-2-one](/img/structure/B2761692.png)

![4-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-4-yl)oxy)-2-methylpyrimidine](/img/structure/B2761696.png)

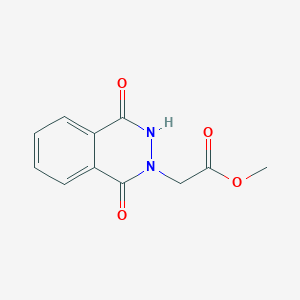
![N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2761705.png)
